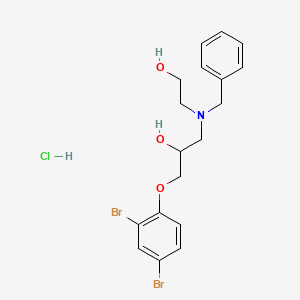

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

説明

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with two functional groups:

- A benzyl(2-hydroxyethyl)amino group at position 1, providing both lipophilic (benzyl) and hydrophilic (hydroxyethyl) properties.

The hydrochloride salt improves solubility and stability. Synthesis likely follows a reaction between benzyl(2-hydroxyethyl)amine and a 2,4-dibromophenoxy-substituted epoxide, as seen in similar compounds .

特性

IUPAC Name |

1-[benzyl(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Br2NO3.ClH/c19-15-6-7-18(17(20)10-15)24-13-16(23)12-21(8-9-22)11-14-4-2-1-3-5-14;/h1-7,10,16,22-23H,8-9,11-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDNZNJKZFUDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Br2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride, with the CAS number 1189984-07-3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂Br₂ClNO₃ |

| Molecular Weight | 495.6 g/mol |

| CAS Number | 1189984-07-3 |

Research indicates that compounds similar to 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride exhibit inhibitory activity against various enzymes and pathways associated with neurodegenerative diseases. A notable study highlighted a series of 1-benzylamino-2-hydroxyalkyl derivatives that demonstrated multitarget inhibition against butyrylcholinesterase and β-secretase, both critical in Alzheimer's disease pathology .

Case Studies and Research Findings

- Alzheimer's Disease:

-

Anticancer Activity:

- A study on related compounds demonstrated promising anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. For instance, derivatives based on similar scaffolds exhibited IC₅₀ values as low as 2.93 ± 0.47 μM against MCF-7 cells, suggesting strong potential for development as anticancer agents .

In Vitro Studies

In vitro studies have shown that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For example, it was observed that certain derivatives could significantly influence the levels of apoptotic markers such as caspase-3 and Bax in cancer cell lines, indicating a mechanism by which these compounds may exert their anticancer effects .

Pharmacological Profile

The pharmacological profile of 1-(Benzyl(2-hydroxyethyl)amino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride suggests a multifaceted action mechanism:

| Activity Type | Target Enzyme/Pathway | IC₅₀ Value |

|---|---|---|

| Cholinesterase Inhibition | Butyrylcholinesterase | 7.22 μM |

| Amyloid β Aggregation | Amyloid β | 3.09 μM |

| Tau Protein Aggregation | Tau Protein | 55% inhibition at 10 μM |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of amino-propanol derivatives with phenoxy substitutions. Below is a comparative analysis with structurally related compounds from the evidence:

Functional Group Impact on Properties

- Chlorine (Compounds 25, 7): Provides moderate electronegativity and bioactivity, often used in pharmaceuticals for balanced solubility and receptor binding .

- Amino Group Variations: Benzyl(2-hydroxyethyl)amino (Target): Combines aromaticity with hydrophilicity, improving solubility compared to purely lipophilic groups (e.g., dibenzylamino in Compound 24) . Trifluoromethyl (Compound 4): Enhances metabolic stability and electron-withdrawing effects, common in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。